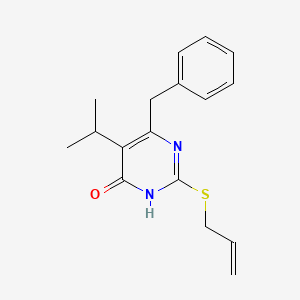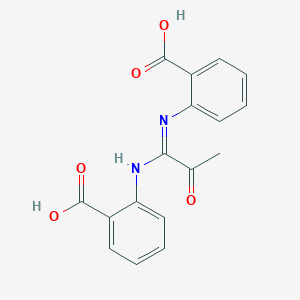
2-(N'-(2-Carboxyphenyl)-2-oxopropanimidamido)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N’-(2-Carboxyphenyl)-2-oxopropanimidamido)benzoic acid is a complex organic compound that features a benzoic acid moiety and an imidamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N’-(2-Carboxyphenyl)-2-oxopropanimidamido)benzoic acid typically involves the reaction of 2-aminobenzoic acid with an appropriate carboxylic acid derivative under acidic or basic conditions. One common method involves the use of protonated carboxylic acids in electrostatically charged microdroplets, which accelerates the reaction significantly . This method does not require additional catalysts and can be performed under ambient conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-(N’-(2-Carboxyphenyl)-2-oxopropanimidamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
2-(N’-(2-Carboxyphenyl)-2-oxopropanimidamido)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(N’-(2-Carboxyphenyl)-2-oxopropanimidamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(2-Carboxyphenyl)disulfanyl]benzoic acid: Similar in structure but contains a disulfide linkage.
2-(Carboxymethylamino)benzoic acid: Similar but with a different substitution pattern on the benzoic acid moiety.
Uniqueness
2-(N’-(2-Carboxyphenyl)-2-oxopropanimidamido)benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H14N2O5 |
|---|---|
Poids moléculaire |
326.30 g/mol |
Nom IUPAC |
2-[[C-acetyl-N-(2-carboxyphenyl)carbonimidoyl]amino]benzoic acid |
InChI |
InChI=1S/C17H14N2O5/c1-10(20)15(18-13-8-4-2-6-11(13)16(21)22)19-14-9-5-3-7-12(14)17(23)24/h2-9H,1H3,(H,18,19)(H,21,22)(H,23,24) |
Clé InChI |
VVPUOJPZRNEHGK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=NC1=CC=CC=C1C(=O)O)NC2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate](/img/structure/B15217566.png)
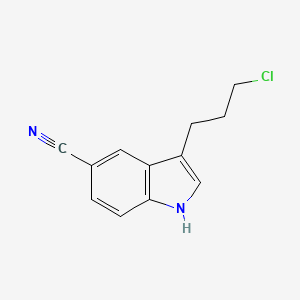

![1'H-[1,2'-Bibenzimidazole]-2-sulfonic acid](/img/structure/B15217582.png)
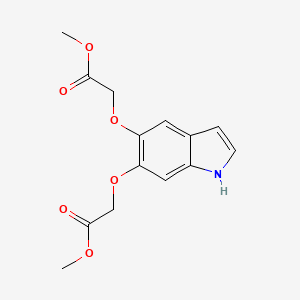
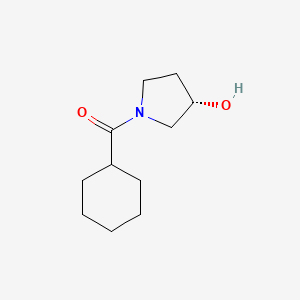
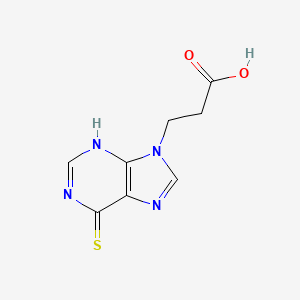
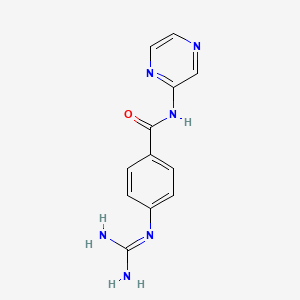

![Butyl 1H-benzo[d]imidazole-5-carboxylate](/img/structure/B15217627.png)
![2-(Pyrimidin-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B15217634.png)
![1,4-Bis(methoxymethyl)bicyclo[2.2.1]heptane](/img/structure/B15217640.png)
![(1S,3S)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B15217649.png)
